molecular formula C6H2Br2FNO B11051344 1,3-Dibromo-5-fluoro-2-nitrosobenzene

1,3-Dibromo-5-fluoro-2-nitrosobenzene

Cat. No.: B11051344
M. Wt: 282.89 g/mol
InChI Key: DSJFHTYLNCWNAS-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-fluoro-2-nitrosobenzene is a versatile aromatic compound designed for research and development applications, particularly in synthetic organic chemistry. Its structure, featuring bromine and fluorine substituents alongside a nitroso functional group, makes it a valuable multi-functionalized intermediate. The bromine atoms act as excellent leaving groups, enabling sequential cross-coupling reactions such as the Suzuki or Buchwald-Hartwig amination to construct more complex molecular architectures. The presence of the electron-withdrawing fluorine atom can influence the electronic properties and metabolic stability of resulting compounds, while the reactive nitroso group offers a unique handle for further transformations into amines, azo compounds, or other nitrogen-containing functionalities. This combination of features makes this compound a particularly useful scaffold in pharmaceutical research for the synthesis of active molecules, in material science for creating novel organic materials, and in agrochemical discovery. As a solid, it should be stored sealed in a dry environment at room temperature. This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H2Br2FNO

Molecular Weight

282.89 g/mol

IUPAC Name

1,3-dibromo-5-fluoro-2-nitrosobenzene

InChI

InChI=1S/C6H2Br2FNO/c7-4-1-3(9)2-5(8)6(4)10-11/h1-2H

InChI Key

DSJFHTYLNCWNAS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)N=O)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-5-fluoro-2-nitrosobenzene can be synthesized through several methods. One common approach involves the nitration of 1,3-dibromo-5-fluorobenzene followed by the reduction of the nitro group to a nitroso group. The nitration typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reduction step can be achieved using reagents such as iron powder and hydrochloric acid or other reducing agents like tin(II) chloride.

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and reduction processes. These processes are optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography ensures high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-fluoro-2-nitrosobenzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides. For example, reaction with an amine can yield an alkylamino derivative.

    Reduction Reactions: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The nitroso group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), mild heating.

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst, solvents (ethanol, methanol).

    Oxidation: Hydrogen peroxide, potassium permanganate, solvents (water, acetic acid).

Major Products

    Substitution: Alkylamino derivatives, thiol-substituted compounds.

    Reduction: Amino derivatives.

    Oxidation: Nitro derivatives.

Scientific Research Applications

1,3-Dibromo-5-fluoro-2-nitrosobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Materials Science: It is used in the development of novel materials with specific electronic and optical properties, such as liquid crystals and organic semiconductors.

    Chemical Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 1,3-dibromo-5-fluoro-2-nitrosobenzene depends on its chemical reactivity and the nature of its interactions with biological targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to modifications that affect biological function. The bromine and fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1,3-Dibromo-5-fluoro-2-nitrosobenzene with analogous halogenated nitro/nitrosobenzene derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Functional Groups Notable Properties/Data
This compound C₆H₂Br₂FNO ~297.89 Br (1,3), F (5), NO (2) Nitroso High reactivity due to -NO group
1,4-Dibromo-2-fluoro-5-nitrobenzene C₆H₂Br₂FNO₂ ~315.89 Br (1,4), F (2), NO₂ (5) Nitro Similar halogenation; nitro group enhances stability
2-Bromo-4,6-difluoronitrobenzene C₆H₂BrF₂NO₂ ~250.96 Br (2), F (4,6), NO₂ (1) Nitro Higher symmetry may influence crystallinity
1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene C₇H₅BrFNO₃ 250.02 Br (1), F (5), OCH₃ (2), NO₂ (3) Nitro, Methoxy Methoxy group increases solubility
1,3-Difluoro-2-nitrosobenzene C₆H₃F₂NO 143.09 F (1,3), NO (2) Nitroso Lower molecular weight; instability noted

Key Comparative Insights:

Methoxy substituents (e.g., in 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene) enhance solubility in organic solvents, whereas halogen-rich derivatives like the target compound may exhibit lower solubility .

Substituent Positioning :

  • The 1,3-dibromo-5-fluoro arrangement creates steric hindrance and electronic effects distinct from compounds with substituents in para or meta positions. For example, 2-Bromo-4,6-difluoronitrobenzene’s symmetrical fluorine placement may lead to higher melting points due to crystal packing efficiency .

Synthetic Pathways: Synthesis of halogenated nitroso compounds often involves nitrosation of amines or reduction of nitro precursors. In contrast, 3-chloro-4,5-difluoronitrobenzene () is synthesized via sequential fluorination, nitration, and chlorination, suggesting analogous routes for the target compound with bromine introduction .

Safety and Stability :

  • Nitroso compounds, including 1,3-Difluoro-2-nitrosobenzene, are often unstable and require storage under inert conditions. The target compound’s bromine substituents may further influence its decomposition profile .

Q & A

Q. What are the common synthetic routes for 1,3-Dibromo-5-fluoro-2-nitrosobenzene, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves sequential halogenation, fluorination, and nitrosation steps. Key strategies include:

  • Halogenation : Bromine introduction via electrophilic substitution on fluorinated benzene derivatives, using catalysts like FeBr₃ .
  • Nitrosation : Conversion of nitro groups to nitroso using reducing agents (e.g., SnCl₂/HCl) under controlled pH to avoid over-reduction .
  • Optimization : Reaction yields improve with low-temperature conditions (0–5°C) for nitrosation and inert atmospheres (N₂/Ar) to prevent oxidation .

Example Protocol:

StepReagent/ConditionPurposeReference
1Br₂, FeBr₃, 80°CBromination
2HNO₃/H₂SO₄, 50°CNitration
3SnCl₂/HCl, 0°CNitroso formation

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : ¹⁹F NMR identifies fluorine environments (δ ≈ -110 to -160 ppm for aromatic F), while ¹H NMR detects coupling between protons and substituents .
  • MS (Mass Spectrometry) : High-resolution MS confirms molecular weight (C₆H₂Br₂FNO; theoretical MW: 290.89 g/mol) and isotopic patterns from bromine .
  • IR Spectroscopy : Nitroso (N=O) stretch at ~1500–1600 cm⁻¹ and C-Br at ~500–600 cm⁻¹ .

Q. What are the critical safety considerations when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation; local exhaust recommended during synthesis .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
  • Storage : In airtight containers under nitrogen, away from light (prevents nitroso decomposition) .

Hazard Codes (GHS):

HazardCodeReference
Skin IrritationH315
Acute ToxicityH301

Advanced Research Questions

Q. How do the electronic effects of bromo, fluoro, and nitroso groups influence reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

  • Electron-Withdrawing Effects : Fluorine (σp ≈ +0.15) and nitroso (σp ≈ +1.27) groups activate the ring for NAS at meta/para positions, while bromine (σp ≈ +0.23) directs substitution ortho/para .
  • Kinetic Studies : Use Hammett plots to correlate substituent effects with reaction rates. For example, measure NAS rates with ammonia or alkoxides in polar aprotic solvents (DMF/DMSO) .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and reactive sites .

Case Study:
Replacing nitroso with nitro reduces NAS activity due to weaker electron withdrawal (σp for NO₂ ≈ +1.24 vs. nitroso ≈ +1.27) .

Q. How can this compound be utilized in synthesizing fluorinated pharmaceuticals, and what methodological challenges arise?

Methodological Answer:

  • Applications : Serves as a precursor for fluorinated β-lactam antibiotics or kinase inhibitors. The nitroso group enables cyclization reactions, while fluorine enhances bioavailability .
  • Challenges :
    • Instability : Nitroso derivatives decompose under acidic/oxidizing conditions. Stabilize via in-situ generation or use scavengers (e.g., TEMPO) .
    • Regioselectivity : Competing substituent effects require careful optimization of reaction conditions (e.g., Lewis acids like BF₃·Et₂O to direct substitutions) .

Example Route for Anticancer Agent:

NAS with pyridine to introduce N-heterocycle.

Reduction of nitroso to amine for further functionalization .

Q. When encountering contradictory data in reaction yields (e.g., 30% vs. 70%), what analytical approaches resolve discrepancies?

Methodological Answer:

  • Root-Cause Analysis :
    • Purity Checks : HPLC or GC-MS to detect impurities (e.g., unreacted starting material) .
    • Isolation Techniques : Column chromatography to separate byproducts; TLC for reaction monitoring .
  • Reproducibility : Standardize solvent drying (molecular sieves) and reagent quality (e.g., anhydrous SnCl₂) .
  • Kinetic Profiling : Vary temperature/time to identify optimal windows (e.g., Arrhenius plots for activation energy) .

Case Example:
Discrepancies in nitrosation yields (30% vs. 70%) resolved by controlling HCl concentration (excess HCl increases side reactions) .

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